

Comparative Biological Evaluation of 7-Bromo-5-methylbenzofuran Derivatives and Related Analogues

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Compound of Interest

Compound Name: **7-Bromo-5-methylbenzofuran**

Cat. No.: **B1343173**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biological evaluation of **7-Bromo-5-methylbenzofuran** derivatives and structurally related bromo-substituted benzofurans. The information is compiled from recent studies to assist in understanding their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Data Presentation

The following tables summarize the quantitative biological activity data for various bromo-substituted benzofuran derivatives. It is important to note that a direct comparative study of a homologous series of **7-Bromo-5-methylbenzofuran** derivatives is not readily available in the current literature. Therefore, this data serves as a representative comparison of the biological potential of this class of compounds.

Anticancer Activity

The in vitro cytotoxic activity of selected bromo-substituted benzofuran derivatives against various cancer cell lines is presented below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Compound/Derivative	Cancer Cell Line	IC50 (μM)
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone	K562 (Leukemia)	5.0
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone	HL-60 (Leukemia)	0.1
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(fluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde	A-549 (Lung)	40.42 ± 3.42 (nM)
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(fluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde	HeLa (Cervical)	29.12 ± 1.69 (nM)
Benzofuran-based oxadiazole conjugate (bromo derivative 14c)	HCT116 (Colon)	3.27[1]

Antimicrobial Activity

The antimicrobial potential of bromo-substituted benzofuran derivatives is highlighted by their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.

Compound/Derivative	Microbial Strain	MIC (μ g/mL)
Benzofuran derivative with two bromo substituents (on C-5 of benzofuran and C-4 of a phenyl ring)	Various bacterial strains	29.76-31.96 (mmol/L)[2]
Hydrophobic benzofuran analogs	Staphylococcus aureus	0.39-3.12[2]
Hydrophobic benzofuran analogs	Methicillin-resistant S. aureus (MRSA)	0.39-3.12[2]
Hydrophobic benzofuran analogs	Bacillus subtilis	0.39-3.12[2]
3/4-bromo-N'- (substituted)benzohydrazides (Compound 12)	Antimicrobial activity	pMICam = 1.67 μ M/ml[3]

Anti-inflammatory Activity

Selected benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/Derivative	Assay	IC50 (μ M)
Aza-benzofuran derivative (Compound 1)	NO Inhibition in RAW 264.7 cells	17.3[4]
Aza-benzofuran derivative (Compound 4)	NO Inhibition in RAW 264.7 cells	16.5[4]
Heterocyclic/benzofuran hybrid (Compound 5d)	NO Inhibition in RAW 264.7 cells	52.23 \pm 0.97[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., **7-Bromo-5-methylbenzofuran** derivatives) and incubated for a specified period (typically 24, 48, or 72 hours).
- **MTT Addition:** Following incubation, an MTT solution is added to each well.
- **Formazan Solubilization:** Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
- **IC50 Calculation:** The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the microbial suspension.

- Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

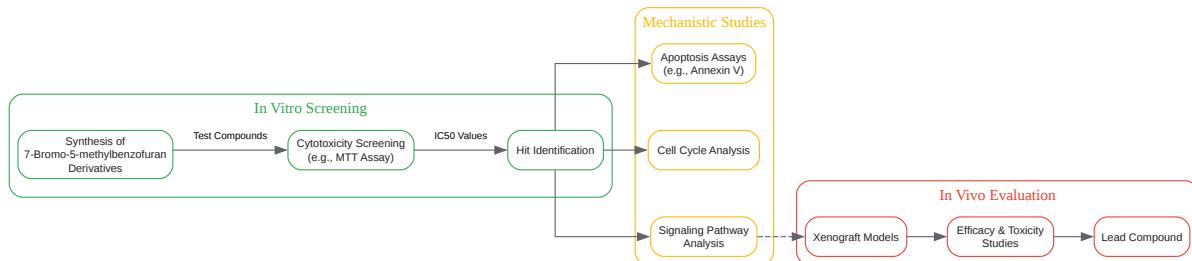
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

- Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
- Compound Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with LPS to induce NO production.
- Incubation: The cells are incubated for a specified time (e.g., 24 hours).
- Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
- IC50 Calculation: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.

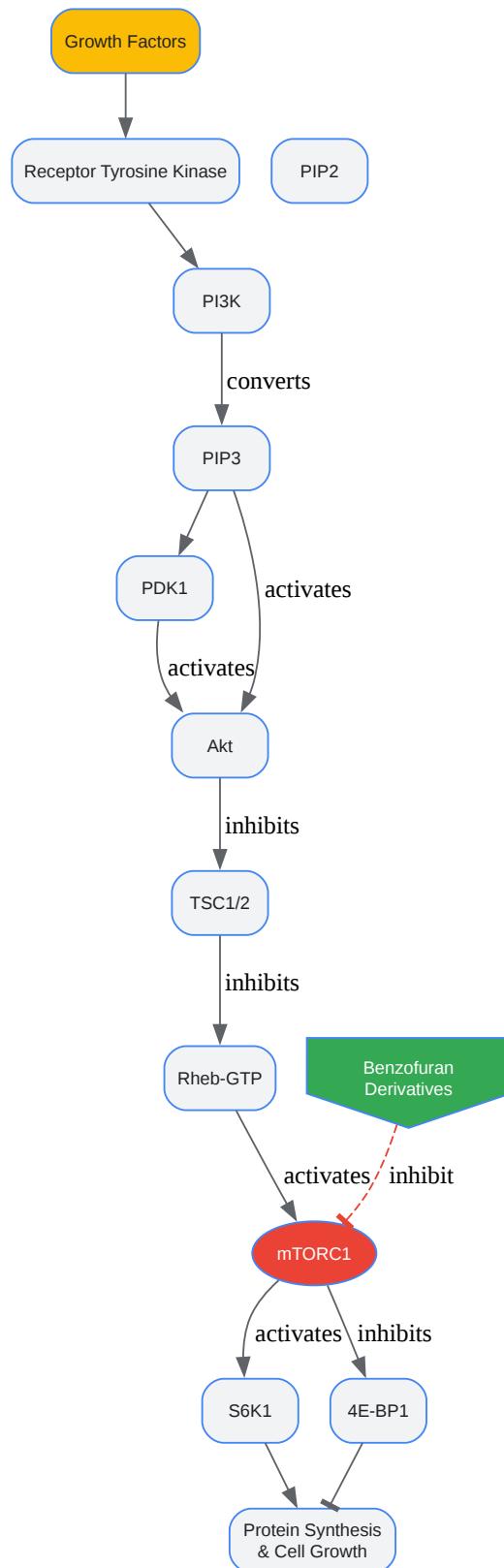
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the biological evaluation of **7-Bromo-5-methylbenzofuran** derivatives.



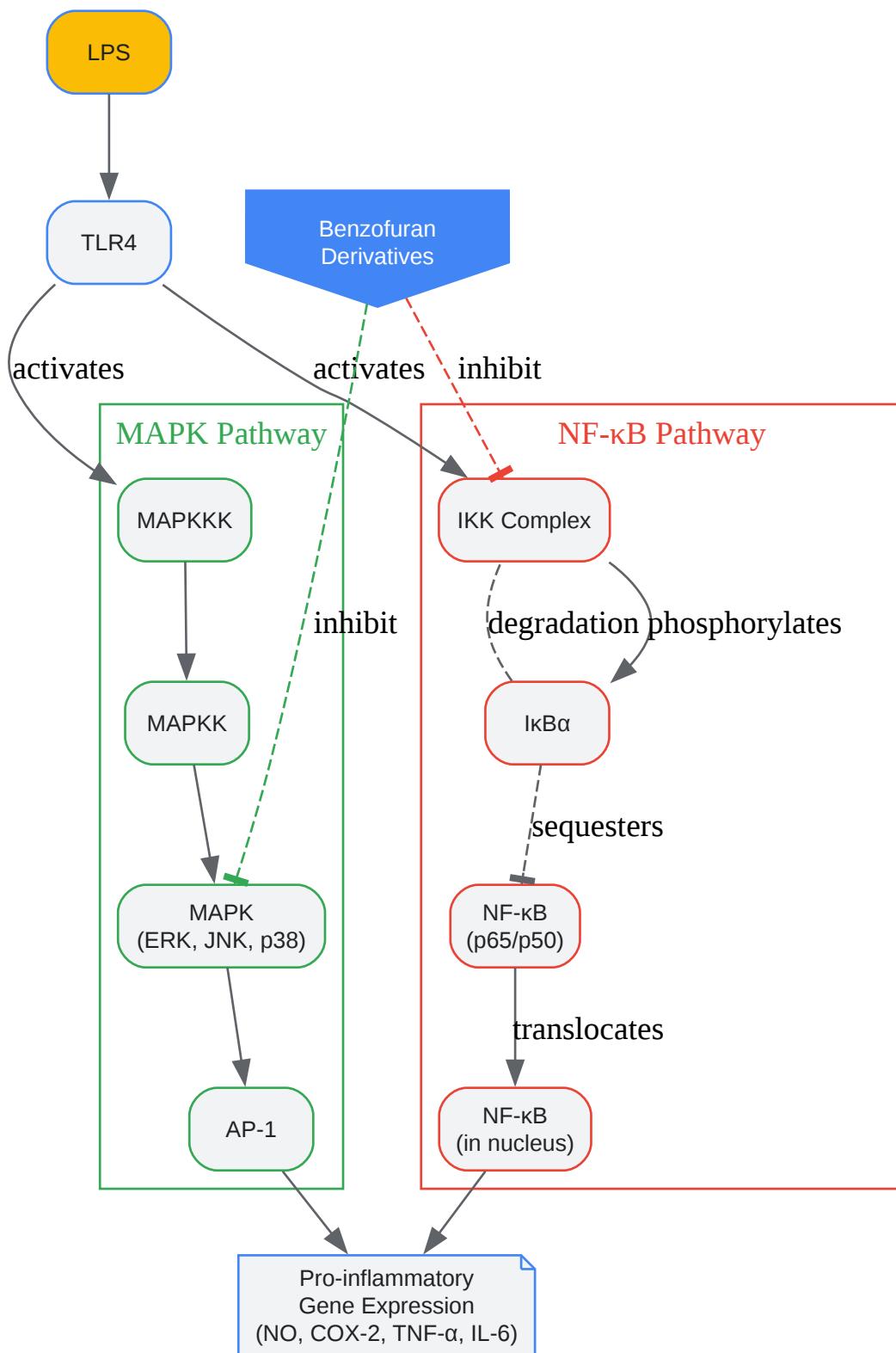
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Caption: Experimental workflow for anticancer drug discovery with benzofuran derivatives.



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Caption: Simplified mTOR signaling pathway and potential inhibition by benzofuran derivatives.



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Caption: NF-κB and MAPK signaling pathways and their inhibition by benzofuran derivatives.

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